2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline
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Description
2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline is a useful research compound. Its molecular formula is C22H13Cl5F3N3O and its molecular weight is 569.61. The purity is usually 95%.
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Biological Activity
The compound 2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline (CAS: 320420-29-9) is a complex organic molecule with notable biological properties. Its molecular formula is C22H13Cl5F3N3O and it has a molar mass of 569.62 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
The structure of the compound features multiple functional groups that contribute to its biological activity. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its antimicrobial , anti-inflammatory , and anticancer properties. Below are detailed findings from various studies:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
- In vitro studies demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 - 0.5 μg/mL |
Escherichia coli | 0.5 - 1 μg/mL |
Pseudomonas aeruginosa | 1 - 2 μg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In a study assessing the inhibition of cyclooxygenase (COX) enzymes, it was found that the compound significantly reduced the production of prostaglandin E2 (PGE2), indicating its potential as an anti-inflammatory agent.
Compound | IC50 (μM) |
---|---|
2,4-Dichloro... | 5.0 |
Diclofenac | 6.74 |
The results indicated that the compound's anti-inflammatory effects were comparable to established anti-inflammatory drugs .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise against various cancer cell lines. For example:
- The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 μM.
These findings suggest that further exploration into the mechanism of action could yield valuable insights for developing novel anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to specific functional groups can enhance potency and selectivity:
- Trifluoromethyl group : Increases lipophilicity and may enhance membrane permeability.
- Chlorine substitutions : Influence binding affinity to biological targets.
Case Studies
A notable case study involved synthesizing derivatives of this compound to evaluate their pharmacological profiles systematically. Researchers synthesized several analogs by altering substituents on the aromatic rings and tested them for their antimicrobial and anticancer activities.
Example Derivatives Tested
Derivative Name | Biological Activity |
---|---|
Derivative A | MIC: 0.05 μg/mL against MRSA |
Derivative B | IC50: 15 μM against MCF-7 |
These studies highlighted the importance of specific structural features in enhancing biological activity .
Properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,4-dichlorophenyl)imino-N-[(2,6-dichlorophenyl)methoxy]prop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl5F3N3O/c23-14-4-5-20(18(26)7-14)31-8-12(21-19(27)6-13(10-32-21)22(28,29)30)9-33-34-11-15-16(24)2-1-3-17(15)25/h1-10,33H,11H2/b12-9+,31-8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMJMHWAOPZWQQ-GTAWPWHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC=C(C=NC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CON/C=C(\C=NC2=C(C=C(C=C2)Cl)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl5F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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